molecular formula C20H27O2P B14507416 4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate CAS No. 62846-40-6

4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate

Cat. No.: B14507416
CAS No.: 62846-40-6
M. Wt: 330.4 g/mol
InChI Key: JAEBHUCHHSDNAI-UHFFFAOYSA-N
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Description

4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate is a chemical compound with a complex structure that includes both aromatic and phosphinate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate typically involves multiple steps. One common method includes the reaction of 4-(2-Phenylpropan-2-yl)phenol with ethyl(propyl)phosphinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding phosphonic acids, while reduction may produce phosphine derivatives.

Scientific Research Applications

4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Phenylpropan-2-yl)phenol: A precursor in the synthesis of 4-(2-Phenylpropan-2-yl)phenyl ethyl(propyl)phosphinate.

    Ethyl(propyl)phosphinic acid: Another precursor used in the synthesis.

    Phosphonic acids: Compounds with similar functional groups and chemical properties.

Uniqueness

This compound is unique due to its specific combination of aromatic and phosphinate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

62846-40-6

Molecular Formula

C20H27O2P

Molecular Weight

330.4 g/mol

IUPAC Name

1-[ethyl(propyl)phosphoryl]oxy-4-(2-phenylpropan-2-yl)benzene

InChI

InChI=1S/C20H27O2P/c1-5-16-23(21,6-2)22-19-14-12-18(13-15-19)20(3,4)17-10-8-7-9-11-17/h7-15H,5-6,16H2,1-4H3

InChI Key

JAEBHUCHHSDNAI-UHFFFAOYSA-N

Canonical SMILES

CCCP(=O)(CC)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2

Origin of Product

United States

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